Cas no 2229631-24-5 (3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid)

3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid
- 2229631-24-5
- EN300-1946359
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- インチ: 1S/C9H7BrF2O3/c10-6-2-1-5(7(13)3-6)4-9(11,12)8(14)15/h1-3,13H,4H2,(H,14,15)
- InChIKey: FOZXUTIPPNWPNU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)O)CC(C(=O)O)(F)F
計算された属性
- 精确分子量: 279.95466g/mol
- 同位素质量: 279.95466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 57.5Ų
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1946359-5.0g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1946359-0.05g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1946359-10.0g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1946359-0.1g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1946359-1g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1946359-0.25g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1946359-2.5g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1946359-0.5g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1946359-1.0g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1946359-5g |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid |
2229631-24-5 | 5g |
$3728.0 | 2023-09-17 |
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acidに関する追加情報
Introduction to 3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid (CAS No. 2229631-24-5)
3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2229631-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by a unique structural arrangement, featuring a bromo-substituted phenyl ring coupled with a hydroxy group at the 2-position and a difluorinated propanoic acid moiety at the 3-position. Such structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The bromo-hydroxyphenyl core of this compound is particularly noteworthy, as it provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to construct complex heterocyclic frameworks, which are often essential for achieving high binding affinity and selectivity in drug candidates. The presence of the difluoropropanoic acid group introduces additional electronic and steric properties that can modulate the pharmacokinetic behavior of derivatives, making it an attractive scaffold for optimization.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The difluoropropanoic acid moiety in 3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid exemplifies this trend, as fluorine atoms can significantly influence the electronic distribution of the molecule. This influence can lead to improved pharmacological properties, such as increased bioavailability and reduced susceptibility to degradation by enzymes. Consequently, this compound has been explored in various research initiatives aimed at developing next-generation therapeutic agents.
One of the most compelling aspects of 3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid is its potential application in the synthesis of inhibitors targeting enzyme-catalyzed pathways relevant to human health and disease. For instance, researchers have leveraged its structural features to design molecules that interact with proteases and kinases involved in inflammatory responses and cancer progression. The hydroxy group on the phenyl ring serves as a hydrogen bond acceptor or donor, facilitating specific interactions with biological targets. Meanwhile, the bromo substituent allows for further derivatization via transition-metal-catalyzed reactions, enabling the construction of diverse chemical libraries for high-throughput screening.
The pharmaceutical industry has increasingly recognized the importance of intermediates like 3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid in accelerating drug discovery pipelines. Its versatility as a building block has been demonstrated in several preclinical studies where it served as a precursor to novel small-molecule drugs exhibiting promising biological activity. For example, derivatives of this compound have shown efficacy in modulating signaling pathways associated with neurodegenerative disorders and metabolic diseases. These findings underscore its potential as a key component in rational drug design strategies.
From a synthetic chemistry perspective, 3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid presents an intriguing challenge due to its complex functionalization pattern. The interplay between the bromo-hydroxyphenyl scaffold and the difluoropropanoic acid group necessitates careful consideration of reaction conditions to achieve optimal yields and selectivity. Advances in catalytic methods and green chemistry principles have enabled more efficient synthetic routes, reducing waste and improving scalability. Such developments are crucial for translating laboratory discoveries into viable clinical candidates.
The growing body of literature on fluorinated carboxylic acids highlights their role as pharmacophores in drug design. The unique electronic properties imparted by fluorine atoms can fine-tune molecular interactions with biological targets, leading to improved therapeutic outcomes. In this context, 3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid stands out as a valuable resource for medicinal chemists seeking to develop innovative therapeutics. Its combination of reactive handles and physicochemical properties makes it an ideal candidate for exploring new chemical space.
Future research directions may focus on expanding the chemical diversity derived from this intermediate through novel synthetic methodologies or exploring its applications in emerging therapeutic areas such as immunotherapy or gene editing tools. The adaptability of 3-(4-bromo-2-hydroxyphenyl)-2,2-difluoropropanoic acid ensures its continued relevance in academic and industrial research settings alike. As our understanding of molecular interactions evolves, so too will the applications of this multifaceted compound.
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